4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde chemical properties
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde
Abstract: 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is a complex heterocyclic compound featuring a unique combination of three key functional moieties: a benzothiazole core, a nitro-substituted aromatic ring, and an aldehyde group, all linked via a sulfanyl bridge. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, spectral characteristics, and potential reactivity. The information presented herein is synthesized from established principles of organic chemistry and data from structurally related analogues, offering a predictive but robust framework for researchers, medicinal chemists, and drug development professionals interested in leveraging this scaffold for novel applications.
Introduction: A Scaffold of Potential
Heterocyclic compounds containing the benzothiazole nucleus are of significant interest in medicinal chemistry and materials science.[1][2] The benzothiazole moiety is a privileged scaffold found in a range of biologically active agents, exhibiting properties that include anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities.[3][4][5]
The subject of this guide, 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde, integrates this potent benzothiazole core with a nitrobenzaldehyde unit. The nitro group is a strong electron-withdrawing group, which significantly modulates the electronic properties of the aromatic ring and the reactivity of the adjacent aldehyde.[6] The aldehyde itself serves as a versatile chemical handle for a multitude of synthetic transformations, such as the formation of Schiff bases, hydrazones, or conversion to carboxylic acids and alcohols. The sulfanyl (-S-) linkage provides flexibility and can influence the overall conformation and biological profile of the molecule. This unique combination of functional groups makes it a promising, albeit sparsely documented, candidate for synthetic derivatization and biological screening.
Physicochemical Properties
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₄H₈N₂O₃S₂ | (Calculated) |
| Molecular Weight | 332.36 g/mol | (Calculated) |
| Appearance | Expected to be a yellow or pale-brown crystalline solid | Based on precursors like 3-nitrobenzaldehyde[7][8] |
| Melting Point | > 200 °C (Estimated) | High degree of aromaticity and polarity suggests a high melting point |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF), and chlorinated solvents (e.g., Dichloromethane, Chloroform) | General solubility of related nitroaromatic and benzothiazole compounds |
| IUPAC Name | 4-((1,3-benzothiazol-2-yl)thio)-3-nitrobenzaldehyde | (Standard Nomenclature) |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages commercially available starting materials.
Reaction Scheme:
(Self-generated image, not from a direct citation)
Reactants:
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2-Mercaptobenzothiazole: The nucleophile, providing the benzothiazole-thiol moiety.
-
4-Chloro-3-nitrobenzaldehyde: The electrophilic substrate. The chlorine atom is activated towards substitution by the strongly electron-withdrawing nitro group in the ortho position.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Causality of Experimental Choices
-
Choice of Nucleophile and Electrophile: 2-Mercaptobenzothiazole possesses an acidic thiol proton. Upon deprotonation, it forms a potent thiolate nucleophile. The chlorine atom on 4-chloro-3-nitrobenzaldehyde is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex).
-
Role of the Base: The base is critical for deprotonating the thiol (-SH) group of 2-mercaptobenzothiazole to generate the highly nucleophilic thiolate anion (-S⁻). This in-situ generation is essential for the reaction to proceed.
-
Solvent Selection: Polar aprotic solvents like DMF are ideal because they can solvate the cation (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Detailed Experimental Protocol
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Preparation: To a solution of 2-mercaptobenzothiazole (1.0 eq.) in DMF (10 volumes), add anhydrous potassium carbonate (1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium thiolate salt.
-
Substrate Addition: Add 4-chloro-3-nitrobenzaldehyde (1.0 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude solid with water and then with a cold, non-polar solvent like hexane to remove impurities. Recrystallize the product from a suitable solvent system, such as ethanol/dioxane, to obtain the pure compound.[9]
Spectral Characterization (Predicted)
Structural confirmation relies on a combination of spectroscopic methods. The following are predicted key signals that serve as a self-validating system for the compound's identity.
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¹H NMR (DMSO-d₆, 400 MHz):
-
Aldehyde Proton (-CHO): A singlet expected around δ 10.1-10.3 ppm.
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Nitrobenzaldehyde Ring Protons: Three protons exhibiting complex splitting patterns in the aromatic region (δ 7.5-8.8 ppm). The proton ortho to both the aldehyde and the nitro group will be the most downfield.
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Benzothiazole Ring Protons: Four protons, also in the aromatic region (δ 7.4-8.2 ppm), typically showing two sets of multiplets.[10]
-
-
IR (KBr, cm⁻¹):
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C=O Stretch (Aldehyde): A strong, sharp band around 1700-1710 cm⁻¹.[8]
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NO₂ Asymmetric & Symmetric Stretch: Two strong bands, typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[11]
-
C=N Stretch (Benzothiazole): A characteristic band around 1590-1610 cm⁻¹.[12]
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ ion at m/z = 333.36.
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Expected [M+Na]⁺ ion at m/z = 355.34.
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Reactivity and Derivatization Potential
The molecule's three key functional groups offer distinct handles for chemical modification, making it a versatile platform for generating a library of derivatives.
Caption: Key reaction pathways for derivatizing 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde.
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Aldehyde Group Reactivity: The aldehyde is a primary site for modification. It can undergo condensation reactions with primary amines to form Schiff bases (imines), a common strategy in medicinal chemistry to introduce new functionalities.[13] It is also readily oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.[14][15]
-
Nitro Group Reactivity: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation is crucial as it converts a strongly deactivating group into an activating one and provides a new nucleophilic site for further reactions, such as amide or sulfonamide formation.[16]
Potential Applications and Biological Relevance
While this specific compound has not been extensively studied, its structural components suggest significant potential in drug discovery and materials science.
-
Anticancer and Anti-inflammatory Potential: Benzothiazole derivatives are well-documented for their anti-tumor and anti-inflammatory activities.[5] The incorporation of the nitroaromatic system could enhance these properties, as many nitro compounds exhibit potent biological effects.
-
Antimicrobial Agents: The benzothiazole scaffold is a cornerstone of many antimicrobial agents.[2] New derivatives are constantly being explored to combat drug-resistant strains of bacteria and fungi.
-
Corrosion Inhibitors and Dyes: Benzothiazole derivatives are also used in industrial applications, such as corrosion inhibitors and as components in the synthesis of dyes.[2][13]
Conclusion
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde represents a molecule of high synthetic value and potential biological interest. This guide has outlined its predicted physicochemical properties, a robust and logical synthetic protocol via nucleophilic aromatic substitution, and a map of its potential chemical reactivity. The presence of three distinct and reactive functional groups makes this compound an excellent scaffold for combinatorial chemistry and the development of novel molecular entities. Further experimental validation of its synthesis, characterization, and biological screening is warranted to fully explore its potential in medicinal and materials chemistry.
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